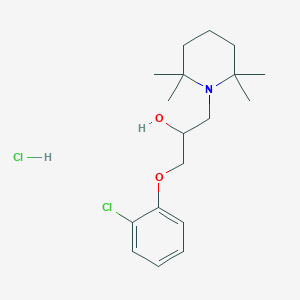

1-(2-Chlorophenoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride

CAS No.: 23793-83-1

Cat. No.: VC6133365

Molecular Formula: C18H29Cl2NO2

Molecular Weight: 362.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23793-83-1 |

|---|---|

| Molecular Formula | C18H29Cl2NO2 |

| Molecular Weight | 362.34 |

| IUPAC Name | 1-(2-chlorophenoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |

| Standard InChI | InChI=1S/C18H28ClNO2.ClH/c1-17(2)10-7-11-18(3,4)20(17)12-14(21)13-22-16-9-6-5-8-15(16)19;/h5-6,8-9,14,21H,7,10-13H2,1-4H3;1H |

| Standard InChI Key | WHVUJFFRUCYRPP-UHFFFAOYSA-N |

| SMILES | CC1(CCCC(N1CC(COC2=CC=CC=C2Cl)O)(C)C)C.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₈H₂₉Cl₂NO₂, with a molecular weight of 362.34 g/mol. Its IUPAC name reflects three key components:

-

A 2-chlorophenoxy group attached to the propan-2-ol backbone.

-

A 2,2,6,6-tetramethylpiperidine moiety linked via a propyl chain.

-

A hydrochloride salt at the piperidine nitrogen, enhancing solubility.

The stereoelectronic effects of the tetramethyl groups on the piperidine ring impose significant steric hindrance, potentially influencing receptor binding kinetics and metabolic stability .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 23793-83-1 |

| Molecular Formula | C₁₈H₂₉Cl₂NO₂ |

| Molecular Weight | 362.34 g/mol |

| Salt Form | Hydrochloride |

| Potential LogP (Est.) | ~3.5 (moderate lipophilicity) |

Synthesis and Structural Optimization

Synthetic Pathways

While no explicit synthesis protocol for this compound is published, analogous phenoxyalkylpiperidines are typically synthesized via alkylation reactions between chlorophenol derivatives and piperidine precursors. For example, the lead compound 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (PB212 analog) was prepared by reacting 4-chlorophenol with a bromoethylpiperidine intermediate in the presence of a base like potassium carbonate .

For the target compound, a plausible route involves:

-

Alkylation of 2-chlorophenol with epichlorohydrin to form 1-(2-chlorophenoxy)propan-2-ol.

-

Nucleophilic substitution with 2,2,6,6-tetramethylpiperidine under basic conditions.

-

Salt formation via treatment with hydrochloric acid.

Key challenges include minimizing steric clashes during the piperidine coupling step and optimizing reaction temperatures to prevent decomposition .

Structural Modifications and SAR Insights

Studies on related σ1 receptor ligands reveal that methylation patterns on the piperidine ring critically impact binding affinity. For instance:

-

4-Methylpiperidine derivatives exhibit optimal σ1 receptor affinity (Ki < 1 nM) .

-

Increasing methylation to 2,2,6,6-tetramethylpiperidine abolishes σ1 binding due to steric clashes with receptor residues like Glu172 .

This suggests that the tetramethyl groups in the target compound may limit its interaction with σ receptors but could enhance selectivity for other targets, such as ion channels or enzymes.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR peaks would include:

-

δ 1.0–1.2 ppm: Singlets for the eight methyl protons on the piperidine ring.

-

δ 3.5–4.0 ppm: Multiplet for the methine proton adjacent to the hydroxyl group.

-

δ 6.8–7.3 ppm: Aromatic protons from the 2-chlorophenoxy group.

¹³C NMR would confirm quaternary carbons in the piperidine ring (δ 35–45 ppm) and the chlorinated aromatic system (δ 120–150 ppm).

Infrared (IR) Spectroscopy

Key absorptions:

-

~3400 cm⁻¹: O-H stretch from the propan-2-ol group.

-

~1250 cm⁻¹: C-O-C ether linkage.

-

~750 cm⁻¹: C-Cl stretch.

Pharmacological Profile and Mechanism of Action

Alternative Targets

The compound’s hydrophobicity and steric profile suggest potential activity at:

-

Voltage-gated calcium channels: Piperidine derivatives often block Cav2.2 channels.

-

Acetylcholinesterase (AChE): Chlorophenoxy compounds can inhibit AChE (IC₅₀ ~10 µM).

-

Adrenergic receptors: Piperidines may antagonize α1 receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume